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Compound of Interest

Compound Name:
(3S)-3-Amino-3-(6-

quinolyl)propan-1-OL

Cat. No.: B13308183

Get Quote

Compound: (3S)-3-Amino-3-(6-quinolyl)propan-1-OL Classification: Chiral Fragment / Kinase

Inhibitor Scaffold / Synthetic Intermediate Primary Application: Fragment-Based Screening,

Cytotoxicity Profiling, and Off-Target Liability Assessment

Introduction & Mechanistic Context
(3S)-3-Amino-3-(6-quinolyl)propan-1-OL represents a privileged scaffold in medicinal

chemistry, combining a quinoline pharmacophore (common in kinase and DNA-binding agents)

with a chiral amino-alcohol linker. In drug development, this molecule serves two critical roles:

Fragment Probe: As a low-molecular-weight ligand (Fragment) used to identify binding

"hotspots" on target proteins (e.g., ATP-binding pockets of kinases like ROCK, Akt, or PKA)

via weak interactions.

Chiral Building Block: A precursor for complex inhibitors. Cell-based validation of this

intermediate is essential to ensure that the scaffold itself does not possess intrinsic

cytotoxicity or off-target activity (e.g., hERG inhibition or phospholipidosis) before

elaboration.
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Critical Technical Consideration: The quinoline moiety is naturally fluorescent and basic. This

application note addresses specific interference mitigation strategies for fluorescence-based

assays.

Experimental Design & Preparation
Solubility & Stock Solution Management
The quinoline nitrogen and primary amine make this compound pH-sensitive. Improper

solubilization can lead to micro-precipitation in buffered media, yielding false negatives in cell

assays.

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%).

Stock Concentration: 100 mM (High concentration required for fragment screening).

Storage: -20°C, desiccated. Avoid freeze-thaw cycles (>3 cycles degrades the chiral center

integrity).

Preparation Protocol:

Weigh 10 mg of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL.

Calculate DMSO volume:

.

Vortex for 60 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

QC Check: Dilute 1:100 in PBS (pH 7.4). Measure

. If

, solubility is poor; add 1 equivalent of HCl to the stock to form the hydrochloride salt in situ.

Cell Culture Models
Select cell lines based on the intended target class of the final drug:

Kinase Targets (General): HEK293T (High transfection efficiency for target overexpression).
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Cytotoxicity/Hepatotoxicity: HepG2 (Metabolic competence).

Fragment Screening: A549 or HeLa (Robust adherence for wash steps).

Core Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
Rationale: As a fragment, this molecule likely binds targets with low affinity (

in

range). Traditional IC50 assays may miss this. CETSA detects binding by stabilizing the target
protein against heat denaturation.*

Workflow:

Seeding: Seed HEK293T cells at

cells/well in 6-well plates. Transfect with Target-Flag plasmid (e.g., ROCK1-Flag) if
endogenous levels are low.

Treatment:

Treat cells with 50 µM (3S)-3-Amino-3-(6-quinolyl)propan-1-OL for 1 hour.

Control: 0.1% DMSO.

Harvest: Trypsinize, wash with PBS, and resuspend in kinase buffer supplemented with

protease inhibitors.

Thermal Challenge:

Aliquot cell suspension into PCR tubes (50 µL each).

Heat individual tubes to a gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.

Cool immediately to 25°C.
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Lysis: Add 1% NP-40, freeze-thaw (3x) to lyse. Centrifuge at 20,000 x g for 20 min at 4°C to

pellet denatured aggregates.

Detection: Run supernatant on SDS-PAGE. Blot for Target-Flag.

Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

) indicates direct binding.

Protocol B: Cytotoxicity Profiling (Luminescent ATP
Assay)
Rationale: Quinolines are fluorescent. Avoid Resazurin/MTT assays where the compound's

fluorescence (Ex/Em ~350/450 nm) might overlap with reagents. Use luminescence (CellTiter-

Glo) instead.*

Steps:

Seeding: 3,000 HepG2 cells/well in 384-well white opaque plates.

Dosing: 10-point dose-response (0.1 µM to 100 µM). Incubate 48 hours.

Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min. Incubate 10 min. Read

Luminescence.

Interpretation:

IC50 > 50 µM: Scaffold is "clean" (suitable for drug development).

IC50 < 10 µM: Scaffold has intrinsic toxicity (likely DNA intercalation due to planar

quinoline).

Visualization & Data Analysis
Workflow Diagram: Fragment Validation Pipeline
The following diagram illustrates the decision tree for validating this chiral fragment.
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Compound:
(3S)-3-Amino-3-(6-quinolyl)propan-1-OL

Step 1: Solubility Check
(DMSO/PBS)

Step 2: Cytotoxicity
(HepG2, ATP Assay)

Soluble >100µM
Decision Point

Step 3: Target Engagement
(CETSA / Thermal Shift) LeadOpt

Tm Shift > 2°C
(Valid Hit)IC50 > 50µM

(Non-Toxic)

Stop

IC50 < 10µM
(Toxic Scaffold)

Click to download full resolution via product page

Caption: Validation pipeline ensuring the scaffold is soluble and non-toxic before assessing

target engagement.

Data Presentation: Expected Results
Assay Type Readout

Control
(DMSO)

Compound (50
µM)

Interpretation

Solubility (PBS) OD600 Turbidity 0.001 < 0.005 Soluble (Pass)

Cytotoxicity

(HepG2)

RLU

(Luminescence)
100% > 85%

Non-cytotoxic

(Pass)

CETSA (Target

X)

Melting Temp (

)
48.5°C 51.2°C (Binder)

Fluorescence

Interference

RFU

(Ex350/Em450)
50 2500

High Interference

(Avoid

fluorescence

assays)

Troubleshooting & Pitfalls
The "Quinoline Fluorescence" Trap

Issue: The quinoline ring emits blue fluorescence.

Impact: If using DAPI (nuclear stain) or blue-fluorescent viability dyes, the compound will

generate high background noise, appearing as "false positive" cells.
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Solution: Use Red/Far-Red dyes (e.g., Draq5, Resazurin Red) or non-fluorescent readouts

(Luminescence/Impedance).

Chiral Inversion
Issue: The (3S) center is adjacent to an amine and an alcohol. In basic conditions (pH > 9) or

high temperatures, racemization to the (R)-form can occur.

Mitigation: Keep all buffers at pH 7.0–7.4. Perform chiral HPLC (Chiralpak AD-H column) if

stock solution is older than 3 months.

Cationic Amphiphilic Drug (CAD) Potential
Issue: The structure (hydrophobic ring + basic amine) mimics phospholipidosis-inducing

agents.

Check: Monitor cells for "foamy" cytoplasm (vacuolization) under microscopy at 40x. This

indicates lysosomal trapping.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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